molecular formula C7H12ClNO3S B12070663 2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid

2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid

Cat. No.: B12070663
M. Wt: 225.69 g/mol
InChI Key: POPMMWHDENVQSV-UHFFFAOYSA-N
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Description

CHLOROAC-MET-OH, also known as chloroacetyl-L-methionine, is a chemical compound with the molecular formula C7H12ClNO3S. It is a derivative of the amino acid methionine, where the amino group is substituted with a chloroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

CHLOROAC-MET-OH can be synthesized through the reaction of methionine with chloroacetyl chloride. The reaction typically occurs in an aqueous or organic solvent, such as dichloromethane, under basic conditions. The reaction proceeds as follows:

  • Dissolve methionine in a suitable solvent.
  • Add a base, such as sodium hydroxide, to deprotonate the amino group of methionine.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of CHLOROAC-MET-OH follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The purification steps may include distillation, crystallization, and filtration to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

CHLOROAC-MET-OH undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Substituted methionine derivatives.

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Hydroxy derivatives of CHLOROAC-MET-OH.

Scientific Research Applications

CHLOROAC-MET-OH has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in protein modification and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying metabolic pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of CHLOROAC-MET-OH involves its interaction with biological molecules, such as proteins and enzymes. The chloroacetyl group can react with nucleophilic residues in proteins, leading to covalent modification. This modification can alter the activity, stability, or localization of the target protein. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Chloroacetyl-L-proline: Another chloroacetyl derivative of an amino acid, used in similar applications.

    Chloroacetyl-L-phenylalanine: A chloroacetyl derivative of phenylalanine, with applications in peptide synthesis and protein modification

Uniqueness

CHLOROAC-MET-OH is unique due to the presence of the sulfur atom in the methionine moiety, which can undergo specific chemical reactions such as oxidation to form sulfoxides and sulfones. This property distinguishes it from other chloroacetyl derivatives and provides additional versatility in its applications .

Properties

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H12ClNO3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)

InChI Key

POPMMWHDENVQSV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCl

Origin of Product

United States

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